molecular formula C23H30ClN5O4 B14061727 2-(2,6-Dioxopiperidin-3-yl)-5-(4-(piperazin-1-ylmethyl)piperidin-1-yl)isoindoline-1,3-dione hydrochloride

2-(2,6-Dioxopiperidin-3-yl)-5-(4-(piperazin-1-ylmethyl)piperidin-1-yl)isoindoline-1,3-dione hydrochloride

Cat. No.: B14061727
M. Wt: 476.0 g/mol
InChI Key: JSFDHFQJUUUZJS-UHFFFAOYSA-N
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Description

2-(2,6-Dioxopiperidin-3-yl)-5-(4-(piperazin-1-ylmethyl)piperidin-1-yl)isoindoline-1,3-dione hydrochloride is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-5-(4-(piperazin-1-ylmethyl)piperidin-1-yl)isoindoline-1,3-dione hydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the isoindoline-1,3-dione core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the piperidinyl and piperazinyl groups: These groups are introduced through nucleophilic substitution reactions, often using piperidine and piperazine derivatives.

    Final hydrochloride formation: The compound is converted to its hydrochloride salt form to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dioxopiperidin-3-yl)-5-(4-(piperazin-1-ylmethyl)piperidin-1-yl)isoindoline-1,3-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of additional carbonyl groups, while substitution reactions can introduce new functional groups.

Scientific Research Applications

2-(2,6-Dioxopiperidin-3-yl)-5-(4-(piperazin-1-ylmethyl)piperidin-1-yl)isoindoline-1,3-dione hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-5-(4-(piperazin-1-ylmethyl)piperidin-1-yl)isoindoline-1,3-dione hydrochloride involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dioxopiperidin-3-yl)-4-(4-(piperazin-1-ylmethyl)piperidin-1-yl)isoindoline-1,3-dione
  • 2-(2,6-Dioxopiperidin-3-yl)-3-(4-(piperazin-1-ylmethyl)piperidin-1-yl)isoindoline-1,3-dione

Uniqueness

The uniqueness of 2-(2,6-Dioxopiperidin-3-yl)-5-(4-(piperazin-1-ylmethyl)piperidin-1-yl)isoindoline-1,3-dione hydrochloride lies in its specific structural features, which confer distinct reactivity and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and biological activity.

This article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H30ClN5O4

Molecular Weight

476.0 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[4-(piperazin-1-ylmethyl)piperidin-1-yl]isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C23H29N5O4.ClH/c29-20-4-3-19(21(30)25-20)28-22(31)17-2-1-16(13-18(17)23(28)32)27-9-5-15(6-10-27)14-26-11-7-24-8-12-26;/h1-2,13,15,19,24H,3-12,14H2,(H,25,29,30);1H

InChI Key

JSFDHFQJUUUZJS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CCNCC5.Cl

Origin of Product

United States

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